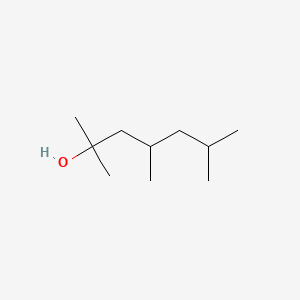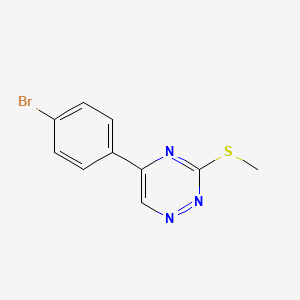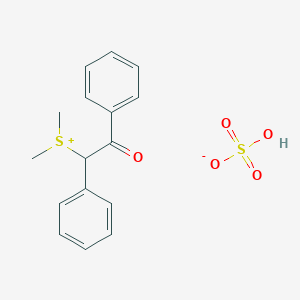![molecular formula C21H36OSn B14481597 Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane CAS No. 65502-47-8](/img/structure/B14481597.png)
Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields This compound is characterized by the presence of a tin atom bonded to three butyl groups and a 3-phenylprop-2-en-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with 3-phenylprop-2-en-1-ol under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, to facilitate the formation of the desired product . Another method involves the hydrostannylation of acetylene with tributyltin hydride, which can be performed in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product. Industrial processes may also incorporate additional purification steps to ensure the final product meets specific quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can participate in reduction reactions, often facilitated by reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the butyl groups or the 3-phenylprop-2-en-1-yloxy group are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts such as palladium complexes. Reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing compounds, while reduction reactions may produce simpler hydrocarbons or alcohols.
Applications De Recherche Scientifique
Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane exerts its effects involves its interaction with specific molecular targets. The tin atom in the compound can form bonds with various substrates, facilitating reactions such as coupling and substitution. The compound’s ability to donate or accept electrons makes it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyl(vinyl)tin: Similar in structure but contains a vinyl group instead of the 3-phenylprop-2-en-1-yloxy group.
Tributyl(ethenyl)stannane: Another related compound with an ethenyl group.
Tributyl(methacryloyloxy)stannane: Contains a methacryloyloxy group instead of the 3-phenylprop-2-en-1-yloxy group.
Uniqueness
Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane is unique due to the presence of the 3-phenylprop-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific organic synthesis applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
65502-47-8 |
|---|---|
Formule moléculaire |
C21H36OSn |
Poids moléculaire |
423.2 g/mol |
Nom IUPAC |
tributyl(3-phenylprop-2-enoxy)stannane |
InChI |
InChI=1S/C9H9O.3C4H9.Sn/c10-8-4-7-9-5-2-1-3-6-9;3*1-3-4-2;/h1-7H,8H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
Clé InChI |
HBIZXGQYAGYYHE-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)
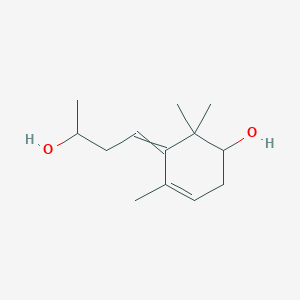

![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
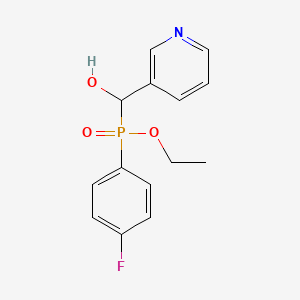

![Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate](/img/structure/B14481548.png)
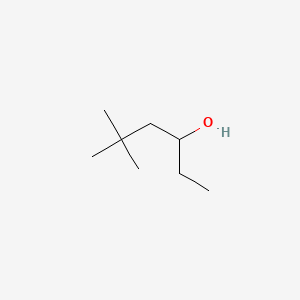
![3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14481557.png)

